6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-ol
Description
6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-ol is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at the 3-position and a 5-methyl-1,2,4-oxadiazole moiety at the 6-position. The oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in medicinal chemistry applications .
Properties
IUPAC Name |
6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-10-8(11-13-5)7-3-2-6(12)4-9-7/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLUPIXZWTWQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736444 | |
| Record name | 6-(5-Methyl-1,2,4-oxadiazol-3(2H)-ylidene)pyridin-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859538-54-8 | |
| Record name | 6-(5-Methyl-1,2,4-oxadiazol-3(2H)-ylidene)pyridin-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-ol typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions . The reaction conditions often include the use of dehydrating agents like phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogues of Pyridine-Oxadiazole Derivatives
Positional Isomers
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine (CAS 10350-69-3): The oxadiazole is attached to the pyridine ring at the 3-position instead of the 6-position. Molecular Weight: 161.16 g/mol .
2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine (CAS 10350-68-2):
Complex Heterocyclic Derivatives
N-(((3S,3aS)-7-(6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (60) :
- Incorporates the 6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl group into a fused oxazolo-oxazine scaffold.
- Synthesis : Prepared via Suzuki coupling between bromopyridine and oxadiazole intermediates .
- Activity : Demonstrated potent kinase inhibition in preclinical studies, attributed to the oxadiazole’s electron-withdrawing effects enhancing binding to ATP pockets .
- 6-Ethyl-7-methoxy-5-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)imidazo[1,2-a]pyrimidine: Oxadiazole substituent on an imidazo-pyrimidine core. Molecular Weight: ~284.3 g/mol . Activity: Exhibits sedative-hypnotic effects in vivo, with the oxadiazole improving metabolic stability over ester-containing analogs .
Functionalized Derivatives
Bioactive Derivatives
- N-(4-Fluorophenyl)-6-(3-(5-methyl-1,2,4-oxadiazol-3-yl)-benzylthio)nicotinamide (37): Combines a nicotinamide scaffold with a benzylthio-oxadiazole group. Molecular Weight: 421.1 g/mol (ESI-MS) .
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine hydrochloride :
Physicochemical and Pharmacokinetic Comparisons
Key Trends :
- Lipophilicity : Derivatives with extended aromatic systems (e.g., imidazo-pyrimidines) exhibit higher LogP values, enhancing blood-brain barrier penetration .
- Metabolic Stability: The oxadiazole ring reduces susceptibility to esterase-mediated hydrolysis compared to ester analogs, as seen in sedative-hypnotic agents .
Biological Activity
6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-ol (CAS No. 859538-54-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 177.16 g/mol. The compound features a pyridine ring substituted with a 5-methyl-1,2,4-oxadiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Research has indicated that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound 1 | HeLa | 92.4 |
| Compound 2 | OVXF 899 | 2.76 |
| Compound 2 | PXF 1752 | 9.27 |
| Compound 2 | PRXF 22Rv1 | 1.143 |
Notably, the second compound demonstrated high selectivity against renal cancer cell lines .
Anti-inflammatory Activity
The oxadiazole derivatives have also been investigated for their anti-inflammatory effects. In vitro studies suggest that they inhibit the activity of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Study on Antitumor Activity
In a study published in PubMed Central, several derivatives of oxadiazole were synthesized and tested for their anticancer properties. The study highlighted that modifications to the oxadiazole structure could significantly enhance antitumor activity against a range of human tumor cell lines .
Metabolic Pathways Investigation
Another study focused on the metabolic pathways of related compounds using liquid chromatography and mass spectrometry techniques. It revealed that the metabolic fate of these compounds is crucial for understanding their pharmacokinetics and potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
